Pyridin-3-yl(pyrrolidin-1-yl)acetic acid
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Overview
Description
Pyridin-3-yl(pyrrolidin-1-yl)acetic acid is a compound that features a pyridine ring attached to a pyrrolidine ring through an acetic acid moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been found to interact with γ-aminobutyric acid (gaba) receptors .
Mode of Action
Similar compounds have been found to interact with their targets by blocking or modulating the activity of the receptors . For instance, zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exerts its hypnotic effect by blocking GABA receptors .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Similar compounds have shown nanomolar activity against certain kinases, suggesting potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-yl(pyrrolidin-1-yl)acetic acid typically involves the condensation of pyridine derivatives with pyrrolidine derivatives. One common method involves the reaction of 3-pyridinecarboxaldehyde with pyrrolidine in the presence of a suitable catalyst, followed by oxidation to form the desired acetic acid derivative . Another approach involves the use of α-halo ketones and subsequent introduction of the carboxymethyl function .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-yl(pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pyridin-3-yl(pyrrolidin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring often have comparable chemical reactivity and applications.
Uniqueness
Pyridin-3-yl(pyrrolidin-1-yl)acetic acid is unique due to its combined structure of pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to compounds with only one of these rings .
Properties
IUPAC Name |
2-pyridin-3-yl-2-pyrrolidin-1-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)10(13-6-1-2-7-13)9-4-3-5-12-8-9/h3-5,8,10H,1-2,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYYHCZMMIUNGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CN=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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